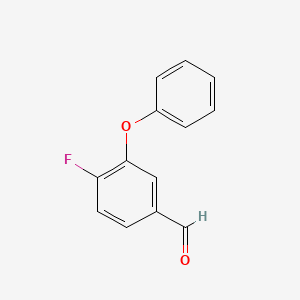

4-Fluoro-3-phenoxybenzaldehyde

Descripción general

Descripción

4-Fluoro-3-phenoxybenzaldehyde: is an organic compound with the molecular formula C13H9FO2. It is a solid at room temperature and is soluble in organic solvents such as ethers and ketones, but insoluble in water . This compound is commonly used as an intermediate in organic synthesis and in the production of pesticides .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method for preparing 4-Fluoro-3-phenoxybenzaldehyde involves the reaction of 3-phenoxybenzaldehyde with hydrogen fluoride . The reaction typically requires the presence of other solvents and catalysts. Another method involves the acetal cleavage of this compound acetals using acids .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting 4-fluoro-3-phenoxybenzyl bromide with hexamethylenetetramine, followed by heating the product with acids . This method is preferred due to its efficiency and higher yield compared to other synthetic routes.

Análisis De Reacciones Químicas

Hydrolysis of Acetals to Liberate the Aldehyde

4-Fluoro-3-phenoxybenzaldehyde is commonly synthesized via acid-catalyzed hydrolysis of its acetal derivatives. This reaction is critical for generating the free aldehyde, a precursor for pyrethroids.

Reaction Conditions :

Example :

Hydrolysis of this compound ethyleneacetal with HCl in ethanol/water yields the aldehyde in 91% efficiency :

textThis compound ethyleneacetal + HCl → this compound

Table 1 : Hydrolysis Optimization Data

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| HCl | Ethanol/H₂O | 25 | 91 | |

| H₂SO₄ | Toluene | 100–200 | 85–90 |

Schiff Base Formation via Condensation

The aldehyde group reacts with primary amines to form Schiff bases, used in coordination chemistry and pharmaceutical studies.

General Reaction :

textThis compound + R-NH₂ → (E)-N-(4-Fluoro-3-Phenoxybenzylidene)-R + H₂O

-

Solvent : Ethanol (reflux, 4–6 hours).

-

Workup : Ice-water quenching, recrystallization from ethanol.

-

Characterization : IR (C=N stretch: 1589–1599 cm⁻¹), ¹H NMR (δ 8.3–9.9 ppm, CH=N).

Table 2 : Synthesized Schiff Bases and Yields

| Substituent (R) | Yield (%) | Melting Point (°C) | ¹³C NMR (C=N, ppm) |

|---|---|---|---|

| 4-Cl-C₆H₄ | 88 | 60–61 | 159.22 |

| 4-Br-C₆H₄ | 91 | 63–64 | 159.21 |

| 4-NO₂-C₆H₄ | 91 | 96–97 | 159.20 |

Stability Under Oxidative and Reductive Conditions

While direct oxidation/reduction data are sparse, analogous aldehydes undergo:

Aplicaciones Científicas De Investigación

Pharmaceutical Development

4-Fluoro-3-phenoxybenzaldehyde is primarily utilized in the synthesis of pharmaceuticals, especially those targeting anti-inflammatory and analgesic properties. Its ability to undergo targeted modifications enhances the therapeutic efficacy of resultant compounds.

Case Study: Synthesis of Chalcones

A study demonstrated the synthesis of novel chalcones using this compound reacted with various substituted ketones. The resulting compounds were characterized using NMR and mass spectrometry, highlighting the compound's role as a versatile building block in drug development .

Agricultural Chemicals

This compound plays a crucial role in formulating agrochemicals, including herbicides and insecticides. Its properties improve the effectiveness of these products, contributing to enhanced crop yields and pest management strategies.

Example: Pyrethroid Insecticides

This compound is an intermediate in the production of pyrethroid insecticides, which are widely used for pest control due to their high efficacy and low toxicity to mammals.

Material Science

In material science, this compound is employed as a building block for specialty polymers. These materials exhibit enhanced thermal and chemical resistance, making them suitable for applications in industries such as automotive and aerospace.

Application: Specialty Polymers

The compound contributes to the development of polymers that can withstand extreme conditions, which is vital for components used in high-performance environments .

Biochemical Research

The compound is also significant in biochemical research, where it serves as a reactant in various biochemical assays and studies involving enzyme interactions.

Biochemical Mechanisms

Research indicates that this compound influences cellular functions by modulating signaling pathways and gene expression. It has been observed to affect oxidative stress responses and apoptosis mechanisms within cells.

Solar Cell Technology

Recent studies have explored the use of this compound as a dual-functional passivator in perovskite solar cells. This application highlights its potential in renewable energy technologies by improving solar cell efficiency .

Mecanismo De Acción

The mechanism of action of 4-Fluoro-3-phenoxybenzaldehyde involves its interaction with various molecular targets. In biochemical assays, it acts as an inhibitor of specific enzymes, thereby affecting metabolic pathways . The presence of the fluorine atom enhances its reactivity and binding affinity to target molecules, making it a valuable tool in medicinal chemistry .

Comparación Con Compuestos Similares

- 3-Bromo-4-fluorobenzaldehyde

- Fluorobenzene

- 4-Fluorobenzaldehyde

- 4-Chlorotoluene

- 2-(3-Phenoxy-4-fluorophenyl)-1,3-dioxolane

Comparison: 4-Fluoro-3-phenoxybenzaldehyde is unique due to the presence of both a fluorine atom and a phenoxy group, which confer distinct chemical properties. Compared to similar compounds, it exhibits higher reactivity in nucleophilic substitution reactions and greater stability under acidic conditions . This makes it particularly useful in the synthesis of complex organic molecules and in industrial applications.

Actividad Biológica

4-Fluoro-3-phenoxybenzaldehyde (CAS Number: 68359-57-9) is an aromatic aldehyde that has garnered attention in various fields, particularly in biochemistry and pharmacology. Its unique structure allows it to participate in several biochemical pathways, making it a compound of interest for both research and industrial applications. This article explores the biological activity of this compound, focusing on its biochemical properties, cellular effects, molecular mechanisms, and potential applications.

This compound serves as a significant intermediate in the synthesis of various organic compounds. It is particularly noted for its role in the preparation of pyrethroid insecticides, which are widely used for pest control. The compound interacts with several enzymes and proteins, facilitating reactions that lead to the formation of complex molecules. For instance, it is involved in synthesizing ring-disubstituted propyl cyano (phenyl)propenoates used as copolymers with styrene.

Cellular Effects

The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Notably, it has been shown to affect the expression of genes related to oxidative stress responses and apoptosis. In laboratory studies, this compound alters cellular metabolism by interacting with metabolic enzymes, leading to changes in key metabolite levels. For example, its effects on reactive oxygen species (ROS) levels can significantly impact cellular health and function.

Table 1: Summary of Cellular Effects

| Effect Type | Description |

|---|---|

| Gene Expression | Modulates genes involved in oxidative stress and apoptosis |

| Metabolic Interaction | Alters levels of key metabolites through enzyme interaction |

| ROS Modulation | Influences ROS levels affecting cellular health |

Molecular Mechanisms

At the molecular level, this compound exerts its effects through binding to specific biomolecules such as proteins and nucleic acids. This binding can lead to either inhibition or activation of enzymes, thereby altering biochemical pathways. For instance, its interaction with enzymes involved in oxidative stress responses can modulate ROS levels within cells .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound under laboratory conditions are critical factors influencing its long-term effects on cellular functions. Studies indicate that while the compound is relatively stable initially, it can degrade over time, leading to by-products with different biological activities. This temporal aspect is essential for understanding its potential applications and safety profiles.

Dosage Effects in Animal Models

Dosage plays a crucial role in determining the biological activity of this compound in animal models. At low doses, it may enhance metabolic pathways or provide protective effects against oxidative stress. Conversely, higher doses can lead to toxic effects such as cellular damage and inflammation. Understanding these dosage-dependent effects is vital for evaluating its safety and therapeutic potential .

Table 2: Dosage Effects Summary

| Dosage Range | Biological Effect |

|---|---|

| Low Doses | Minimal or beneficial effects on metabolism |

| Moderate Doses | Potential protective effects against oxidative stress |

| High Doses | Toxicity, inflammation, and disruption of physiology |

Metabolic Pathways

This compound is metabolized primarily by cytochrome P450 enzymes. This metabolic pathway leads to the formation of various metabolites that may exhibit distinct biological activities. The compound's interaction with these enzymes is crucial for understanding its pharmacokinetics and potential therapeutic uses .

Transport and Distribution

The transport of this compound within cells is mediated by specific transporters and binding proteins. It can be absorbed through passive diffusion or active transport mechanisms depending on concentration gradients and transporter availability.

Subcellular Localization

The localization of this compound within cellular compartments significantly influences its biological activity. Targeting signals or post-translational modifications may direct it to organelles like mitochondria, where it can impact energy metabolism and overall cell function .

Applications in Scientific Research

This compound has several applications across various fields:

Chemistry : Used as an intermediate in synthesizing complex organic molecules.

Biology : Employed in studies investigating enzyme interactions and biochemical assays.

Medicine : Investigated for potential use in drug development targeting anti-inflammatory and anticancer properties.

Industry : Utilized in producing pesticides and agrochemicals due to its efficacy as an insecticide precursor .

Case Studies

Recent studies have explored the enhancement of perovskite solar cells using this compound as a dual-functional passivator. This application highlights the compound's versatility beyond traditional uses in biochemistry and agriculture .

In another case study focusing on pyrethroid pesticides like fenvalerate, researchers examined how structural differences influenced biological activity and toxicity profiles among similar compounds. The findings suggest that modifications like those found in this compound can significantly alter insecticidal potency and safety profiles .

Propiedades

IUPAC Name |

4-fluoro-3-phenoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-12-7-6-10(9-15)8-13(12)16-11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDICMOLUAHZVDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC(=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073611 | |

| Record name | 4-Fluoro-3-phenoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68359-57-9 | |

| Record name | 4-Fluoro-3-phenoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68359-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 4-fluoro-3-phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068359579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 4-fluoro-3-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Fluoro-3-phenoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-3-phenoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 4-Fluoro-3-phenoxybenzaldehyde in the context of these research papers?

A1: this compound serves as a key precursor in synthesizing various compounds, particularly insecticides. For instance, it's used to create isomers of 2,2-dimethyl-3-(2,2-dichlorovinyl) cyclopropanecarboxylic acid-α-cyano-3-phenoxy-4-fluorobenzyl ester, a potent insecticide []. It's also utilized in synthesizing 1,3,4-oxadiazole derivatives, some exhibiting insecticidal activity [].

Q2: How is this compound typically synthesized?

A2: One established method for synthesizing this compound is through the Sommelet reaction []. This involves several steps, starting with the chlorination of 4-fluoro-3-phenoxytoluene to produce α-chloro-4-fluoro-3-phenoxybenzaldehyde and α,α-dichloro-4-fluoro-3-phenoxybenzaldehyde. These compounds then react with hexamine in an aqueous acetic acid solution to yield the final product.

Q3: What analytical techniques are commonly employed to characterize and quantify this compound?

A3: Researchers frequently utilize a combination of techniques to confirm the structure and purity of this compound. These include:

- Gas Chromatography (GC): This method, often paired with an electron capture detector (GC-ECD), is particularly useful for determining the presence and quantity of this compound, especially at trace levels, such as in honey samples [].

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton NMR (1H NMR) and carbon-13 NMR (13C NMR) provide detailed information about the compound's structure and conformation [].

- Infrared (IR) Spectroscopy: This technique helps identify functional groups present in the molecule based on their characteristic absorption patterns [].

- Mass Spectrometry (MS): This method determines the molecular weight and fragmentation pattern, providing further structural confirmation [].

- Elemental Analysis: This verifies the elemental composition of the synthesized compound, ensuring it aligns with the expected molecular formula [].

Q4: Are there any known degradation products of this compound, and if so, how are they monitored?

A4: Yes, one known degradation product is this compound cyanohydrin (FPBC) []. This compound, along with another degradation product, this compound (FPB), can be monitored in substances like honey using ultrasonically assisted extraction followed by analysis with gas chromatography equipped with an electron capture detector (GC-ECD) [].

Q5: Have any Structure-Activity Relationship (SAR) studies been conducted on this compound derivatives, and what were the findings?

A5: While the provided abstracts don't delve into specific SAR studies focused on this compound, research on its derivatives, like the synthesized 1,3,4-oxadiazoles, reveals the impact of structural modifications on insecticidal activity []. Further research exploring the SAR of this compound and its derivatives is crucial to optimize their efficacy and potentially uncover new applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.